molecular formula C12H13BF4O2 B3375174 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane CAS No. 1073339-20-4

4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane

Cat. No.: B3375174
CAS No.: 1073339-20-4
M. Wt: 276.04
InChI Key: RUWSQJMLOJIUSS-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,4,5-tetrafluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronic ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products suitable for various applications.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions are less common but can lead to the formation of borane derivatives.

    Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it forms biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride.

    Substitution: Palladium catalysts and bases such as potassium carbonate in aqueous or organic solvents.

Major Products:

    Biaryl Compounds: Formed through cross-coupling reactions.

    Boronic Acids: Resulting from oxidation processes.

Scientific Research Applications

Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane is used extensively in the formation of complex molecules, including pharmaceuticals and agrochemicals. Its role in Suzuki-Miyaura cross-coupling reactions is particularly significant for creating biaryl structures.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its ability to form stable carbon-carbon bonds makes it valuable in medicinal chemistry for the development of new therapeutics.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The primary mechanism by which 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane exerts its effects is through the formation of carbon-carbon bonds in cross-coupling reactions. The palladium-catalyzed Suzuki-Miyaura reaction involves the oxidative addition of the boronic ester to the palladium catalyst, followed by transmetalation and reductive elimination steps, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid used in cross-coupling reactions but lacks the fluorinated phenyl group.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the fluorine atoms, leading to different reactivity and stability profiles.

Uniqueness: The presence of the tetrafluorophenyl group in 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane enhances its reactivity and stability compared to non-fluorinated analogs. This makes it particularly useful in reactions requiring high precision and stability under various conditions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)6-5-7(14)9(16)10(17)8(6)15/h5H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWSQJMLOJIUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BF4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101156752
Record name 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073339-20-4
Record name 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073339-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(2,3,4,5-tetrafluorophenyl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101156752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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